8-Methylimidazo[1,2-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound consists of a fused imidazole and pyridazine ring with a methyl group attached to the eighth position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors. One common method is the condensation of 2,3-diaminopyridine with α-haloketones under acidic conditions. This reaction forms the imidazo[1,2-b]pyridazine core, and subsequent methylation at the eighth position can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 8-Methylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-b]pyridazine derivatives.
Substitution: Halogenated imidazo[1,2-b]pyridazine derivatives.
Scientific Research Applications
8-Methylimidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 8-Methylimidazo[1,2-b]pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved often include signal transduction cascades that lead to the desired biological effect.
Comparison with Similar Compounds
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-b]pyridazine
Comparison: 8-Methylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of a methyl group at the eighth position. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other imidazo[1,2-b]pyridazine derivatives. Compared to imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrimidine, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, which can be advantageous in certain therapeutic applications.
Properties
Molecular Formula |
C7H7N3 |
---|---|
Molecular Weight |
133.15 g/mol |
IUPAC Name |
8-methylimidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H7N3/c1-6-2-3-9-10-5-4-8-7(6)10/h2-5H,1H3 |
InChI Key |
FCVRKYKSYHRZDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN2C1=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.